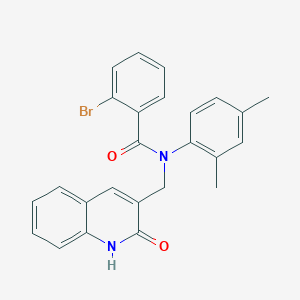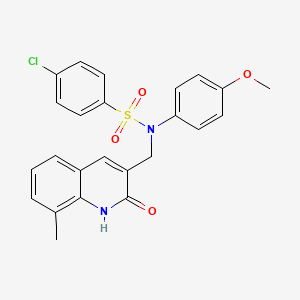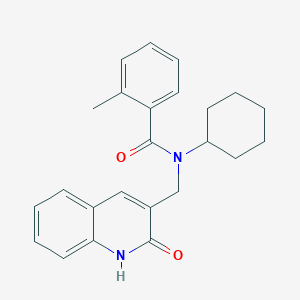![molecular formula C16H11N3O2S B7684926 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL](/img/structure/B7684926.png)
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex heterocyclic compound that features a quinoline core substituted with a thiophene and oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered functional groups .
Applications De Recherche Scientifique
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples are:
- 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]QUINOLIN-2-OL
- 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-THIADIAZOL-3-YL]QUINOLIN-2-OL .
Uniqueness
What sets 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL apart is its unique combination of a quinoline core with both thiophene and oxadiazole moieties. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
7-methyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(21-19-14)13-3-2-6-22-13/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBBDHVWCCDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7684844.png)
![(Z)-4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7684847.png)
![N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide](/img/structure/B7684855.png)
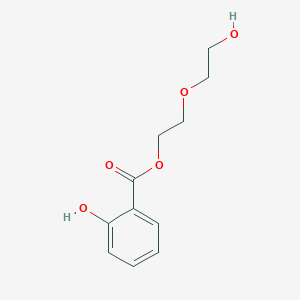
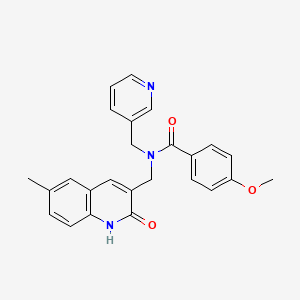
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7684875.png)

![N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B7684890.png)

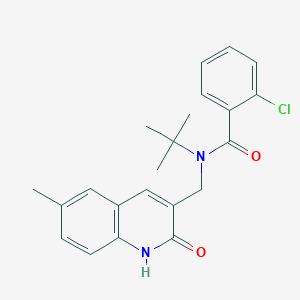
![N-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7684917.png)
